Methyl 2-ethyl-1H-indole-6-carboxylate

CAS No.: 184150-81-0

Cat. No.: VC2388823

Molecular Formula: C12H13NO2

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 184150-81-0 |

|---|---|

| Molecular Formula | C12H13NO2 |

| Molecular Weight | 203.24 g/mol |

| IUPAC Name | methyl 2-ethyl-1H-indole-6-carboxylate |

| Standard InChI | InChI=1S/C12H13NO2/c1-3-10-6-8-4-5-9(12(14)15-2)7-11(8)13-10/h4-7,13H,3H2,1-2H3 |

| Standard InChI Key | DETYGYFLEMGFIB-UHFFFAOYSA-N |

| SMILES | CCC1=CC2=C(N1)C=C(C=C2)C(=O)OC |

| Canonical SMILES | CCC1=CC2=C(N1)C=C(C=C2)C(=O)OC |

Introduction

Chemical Identity and Structure

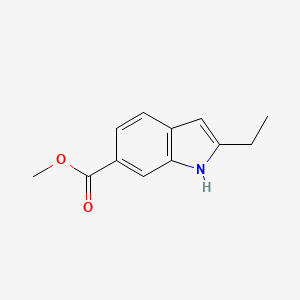

Methyl 2-ethyl-1H-indole-6-carboxylate features a bicyclic indole core structure with an ethyl substituent at the C-2 position and a methyl carboxylate group at the C-6 position. The placement of these functional groups creates a compound with distinct chemical behavior and potential biological activity.

Basic Identifiers

The compound is characterized by the following identifiers:

| Parameter | Value |

|---|---|

| CAS Registry Number | 184150-81-0 |

| Molecular Formula | C₁₂H₁₃NO₂ |

| Molecular Weight | 203.24 g/mol |

| IUPAC Name | Methyl 2-ethyl-1H-indole-6-carboxylate |

| InChI | InChI=1S/C12H13NO2/c1-3-10-6-8-4-5-9(12(14)15-2)7-11(8)13-10/h4-7,13H,3H2,1-2H3 |

| InChIKey | DETYGYFLEMGFIB-UHFFFAOYSA-N |

| SMILES | CCC1=CC2=C(N1)C=C(C=C2)C(=O)OC |

The compound contains a nitrogen-containing heterocyclic system with specific substitution patterns that contribute to its chemical and biological properties. The 2D structural representation illustrates a planar indole system with the ethyl group extending from the C-2 position and the methyl carboxylate group at position C-6 of the benzene portion of the indole ring.

Structural Features

The indole core of Methyl 2-ethyl-1H-indole-6-carboxylate consists of a benzene ring fused to a pyrrole ring, creating a bicyclic aromatic system. The ethyl substituent at the C-2 position affects the electronic distribution within the indole ring, while the methyl carboxylate group at position C-6 introduces an electron-withdrawing effect. These structural features contribute to the compound's reactivity, especially in electrophilic substitution reactions, which typically occur at the C-3 position of indoles .

Physical and Chemical Properties

Methyl 2-ethyl-1H-indole-6-carboxylate exhibits characteristic physical and chemical properties that influence its behavior in various applications.

Chemical Reactivity

The chemical reactivity of Methyl 2-ethyl-1H-indole-6-carboxylate is influenced by several structural factors:

-

The indole N-H group is weakly acidic and can undergo deprotonation under basic conditions.

-

The C-3 position is electron-rich and susceptible to electrophilic substitution reactions.

-

The methyl carboxylate group can undergo typical ester reactions such as hydrolysis, transesterification, and reduction.

-

The ethyl group at C-2 can influence the electronic properties of the indole ring and may undergo oxidation under strong oxidizing conditions.

Similar to other indole derivatives, this compound can undergo various chemical transformations, including:

-

Formylation reactions, particularly at the C-3 position via Vilsmeier reaction

-

Hydrolysis of the methyl ester to form the corresponding carboxylic acid

-

N-alkylation at the indole nitrogen to form N-substituted derivatives

Synthesis Methods

Several synthetic routes can be employed to prepare Methyl 2-ethyl-1H-indole-6-carboxylate. These methods typically involve either the construction of the indole ring system with appropriately positioned substituents or the functionalization of pre-existing indole derivatives.

Fischer Indole Synthesis

The Fischer indole synthesis represents one of the most versatile methods for preparing substituted indoles. For Methyl 2-ethyl-1H-indole-6-carboxylate, this approach would involve the reaction of an appropriately substituted phenylhydrazine with a ketone containing an ethyl group:

"The synthesis involves cyclization of arylhydrazones under heating conditions in presence of protic acid or lewis acids such as ZnCl2, PCl3, FeCl3, TsOH, HCl, H2SO4, PPA etc."

In this case, the reaction would involve 4-hydrazinylbenzoic acid methyl ester with 2-butanone, followed by cyclization in the presence of an acid catalyst. The mechanism includes hydrazone formation, rearrangement, and cyclization to form the indole ring with the ethyl group positioned at C-2.

Palladium-Catalyzed Methods

Another approach involves palladium-catalyzed transformations. Based on synthesis methods for similar compounds, a palladium-catalyzed reaction using palladium diacetate and copper(II) acetate in dimethyl sulfoxide could potentially be applied:

"With palladium diacetate; copper(II) acetate monohydrate In dimethyl sulfoxide at 80℃; for 48 h; Sealed tube; Inert atmosphere"

These conditions could be adapted for the synthesis of Methyl 2-ethyl-1H-indole-6-carboxylate by selecting appropriate starting materials with the required substitution pattern.

Functionalization of Existing Indoles

Another strategy involves the functionalization of pre-existing indole derivatives through:

-

C-2 alkylation of 6-carboxymethyl indole to introduce the ethyl group

-

Selective esterification of 2-ethyl-1H-indole-6-carboxylic acid using methanol and an acid catalyst

-

Regioselective carboxylation of 2-ethyl indole at the C-6 position followed by esterification

Analytical Characterization

The analytical characterization of Methyl 2-ethyl-1H-indole-6-carboxylate involves various spectroscopic and chromatographic techniques.

Spectroscopic Analysis

Based on data for similar compounds, the spectroscopic profile of Methyl 2-ethyl-1H-indole-6-carboxylate would be expected to include:

NMR Spectroscopy

¹H-NMR spectroscopy would show characteristic signals including:

-

A triplet for the terminal methyl group of the ethyl substituent (approximately δ 1.2-1.4 ppm)

-

A quartet for the methylene group of the ethyl substituent (approximately δ 2.7-2.9 ppm)

-

A singlet for the methyl ester group (approximately δ 3.8-4.0 ppm)

-

Aromatic proton signals for the indole system (approximately δ 6.2-8.0 ppm)

-

A broad singlet for the indole N-H proton (approximately δ 8.0-8.3 ppm)

Mass Spectrometry

Mass spectrometry would be expected to show a molecular ion peak at m/z 203 corresponding to the molecular weight of the compound, with characteristic fragmentation patterns.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) can be employed for the analysis and purification of this compound. For HPLC, a reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water would be appropriate. For TLC, a silica gel stationary phase with a mobile phase of cyclohexane/ethyl acetate (7:3) would be suitable.

Comparison with Related Indole Derivatives

A comparison of Methyl 2-ethyl-1H-indole-6-carboxylate with structurally related indole derivatives provides insights into structure-property relationships.

This comparison reveals that small structural modifications, such as changes in alkyl group size or position, or alterations in the ester group, can significantly influence the physical, chemical, and potentially biological properties of these compounds.

Research Challenges and Future Directions

Research on Methyl 2-ethyl-1H-indole-6-carboxylate presents several challenges and opportunities for future investigation.

Synthetic Challenges

-

Development of more efficient and selective synthetic routes

-

Optimization of reaction conditions to improve yield and purity

-

Exploration of green chemistry approaches to minimize environmental impact

-

Scale-up considerations for industrial production

Future Research Directions

-

Comprehensive evaluation of biological activities, particularly antimicrobial and anticancer properties

-

Investigation of structure-activity relationships through systematic modification of the core structure

-

Development of novel pharmaceutical applications based on the indole scaffold

-

Exploration of catalytic applications and material science uses

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume